molecular formula C12H8F2N4O2S B11197685 N-(3,5-difluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

N-(3,5-difluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B11197685
M. Wt: 310.28 g/mol
InChI Key: WGUZQPLGFQTYON-UHFFFAOYSA-N
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Description

N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound that belongs to the class of triazolopyridine sulfonamidesThe presence of the triazole and pyridine rings, along with the sulfonamide group, contributes to the compound’s unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves the reaction of 3,5-difluoroaniline with a suitable triazolopyridine precursor. One common method involves the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to promote the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient methods, can further optimize the industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves the inhibition of specific enzymes, such as cysteine proteases. By binding to the active site of these enzymes, the compound prevents the hydrolysis of key substrates, thereby disrupting essential biological processes. This mechanism is particularly relevant in the context of antimalarial activity, where the inhibition of Plasmodium falciparum cysteine proteases can hinder the parasite’s ability to degrade hemoglobin .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the 3,5-difluorophenyl group enhances its binding affinity to target enzymes, making it a more potent inhibitor compared to similar compounds .

Properties

Molecular Formula

C12H8F2N4O2S

Molecular Weight

310.28 g/mol

IUPAC Name

N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

InChI

InChI=1S/C12H8F2N4O2S/c13-8-3-9(14)5-10(4-8)17-21(19,20)11-1-2-12-16-15-7-18(12)6-11/h1-7,17H

InChI Key

WGUZQPLGFQTYON-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=CN2C=C1S(=O)(=O)NC3=CC(=CC(=C3)F)F

Origin of Product

United States

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